5-(Aminomethyl)-3-methylfuran-2-carboxylic acid
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Overview
Description
5-(Aminomethyl)-3-methylfuran-2-carboxylic acid is a bio-based compound derived from biomass It is a potential monomer for the production of biobased aromatic or semi-aromatic polyamides
Preparation Methods
The synthesis of 5-(Aminomethyl)-3-methylfuran-2-carboxylic acid typically involves the following steps:
Oxidation of 5-hydroxymethylfurfural (HMF): This step involves the selective oxidation of HMF to 5-formyl-2-furancarboxylic acid (FFCA) using a homogeneous catalyst.
Reductive Amination: The FFCA is then subjected to reductive amination using ammonia as the nitrogen source and a heterogeneous catalyst, such as cobalt phosphide nanorods (Co2P), to produce this compound.
Industrial production methods focus on optimizing these steps to achieve high yields and scalability. The hybrid catalytic pathway combining homogeneous and heterogeneous catalysis has shown significant enhancements in overall efficiency, resulting in isolation yields of up to 92% .
Chemical Reactions Analysis
5-(Aminomethyl)-3-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.
Common reagents used in these reactions include ammonia, hydrogen, and various catalysts such as cobalt phosphide . The major products formed from these reactions include primary amines and other substituted furan derivatives.
Scientific Research Applications
5-(Aminomethyl)-3-methylfuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a monomer for the synthesis of biobased polyamides and other polymers.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of sustainable materials and bioplastics.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3-methylfuran-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a precursor for the synthesis of other bioactive molecules, influencing various biochemical pathways. Its effects are mediated through its conversion to different derivatives that interact with specific enzymes and receptors .
Comparison with Similar Compounds
Similar compounds to 5-(Aminomethyl)-3-methylfuran-2-carboxylic acid include:
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of this compound.
5-Formyl-2-furancarboxylic acid (FFCA): An intermediate in the synthesis process.
5-(Hydroxymethyl)-2-furancarboxylic acid (HMFCA): Another derivative of HMF with similar properties.
The uniqueness of this compound lies in its potential as a monomer for biobased polyamides, offering a sustainable alternative to traditional petroleum-based monomers .
Properties
Molecular Formula |
C7H9NO3 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-(aminomethyl)-3-methylfuran-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO3/c1-4-2-5(3-8)11-6(4)7(9)10/h2H,3,8H2,1H3,(H,9,10) |
InChI Key |
UGBIJHMUNGRXDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)CN)C(=O)O |
Origin of Product |
United States |
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